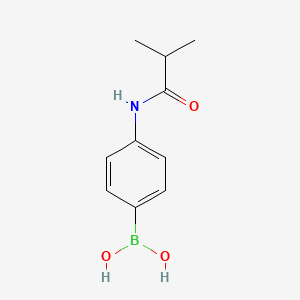

(4-Isobutyramidophenyl)boronic acid

Description

Significance of Boronic Acids in Modern Organic and Medicinal Chemistry

The importance of boronic acids stems from their dual role as versatile building blocks in synthesis and their growing applications in the development of new therapeutic agents. wikipedia.orgnih.govontosight.airesearchgate.netrsc.orgnih.govnih.govmdpi.com

Versatility as Synthetic Intermediates

Boronic acids are highly valued for their ability to form carbon-carbon and carbon-heteroatom bonds through various chemical reactions. wikipedia.orgontosight.airesearchgate.netnih.govnih.govresearchgate.net One of the most prominent applications is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method that efficiently creates carbon-carbon bonds between aryl or vinyl boronic acids and halides. chemrxiv.orgresearchgate.net This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. chemrxiv.orgboronmolecular.com

Beyond the Suzuki coupling, boronic acids participate in a range of other important transformations, such as the Chan-Lam coupling for forming carbon-nitrogen bonds and the Liebeskind-Srogl coupling. chemrxiv.orgpharmiweb.com Their stability to air and moisture, coupled with their generally low toxicity, makes them practical and desirable reagents in a laboratory setting. nih.govamerigoscientific.com

Role in Drug Discovery and Development

The field of medicinal chemistry has witnessed a surge of interest in boronic acids due to their unique ability to interact with biological targets. researchgate.netrsc.orgmdpi.comchemrxiv.orgamerigoscientific.comresearchgate.net Boronic acids can form reversible covalent bonds with the active sites of enzymes, particularly serine proteases, making them effective enzyme inhibitors. wikipedia.orgchemrxiv.org

The approval of bortezomib, a boronic acid-containing drug for treating multiple myeloma, marked a significant milestone and spurred further research into boron-containing pharmaceuticals. nih.govrsc.orgnih.gov Subsequently, other boronic acid-based drugs like ixazomib (B1672701) and vaborbactam (B611620) have been approved for clinical use. nih.govnih.gov The boronic acid functional group can be considered a "bioisostere" of the carboxylic acid group, meaning it can mimic the biological activity of a carboxylic acid while potentially offering improved pharmacological properties. researchgate.net

Contextualizing (4-Isobutyramidophenyl)boronic Acid within Aryl Boronic Acid Derivatives

This compound belongs to the class of aryl boronic acids, which are characterized by a boronic acid group attached to an aromatic ring. nih.govontosight.airesearchgate.netboronmolecular.compharmiweb.comresearchgate.net The specific nature of the substituents on the aromatic ring significantly influences the compound's properties and reactivity.

Structural Classification and Relevance of Aromatic Substitution

Aryl boronic acids are classified based on the type and position of substituents on the aromatic ring. ontosight.ai These substituents can be either electron-donating or electron-withdrawing, which in turn affects the acidity of the boronic acid and its reactivity in cross-coupling reactions. nih.gov For instance, electron-withdrawing groups generally increase the acidity of the boronic acid. nih.gov

The general structure of an aryl boronic acid is represented as: Ar-B(OH)₂ where 'Ar' represents an aromatic group.

Distinguishing Features of the Isobutyramido Moiety

The "isobutyramido" group in this compound is an amide functional group derived from isobutyric acid. This moiety introduces specific steric and electronic properties to the molecule. pharmiweb.comresearchgate.net Amide groups are common in pharmaceuticals and can participate in hydrogen bonding, which is crucial for drug-receptor interactions. The isobutyryl group, with its branched alkyl structure, can also influence the compound's solubility and metabolic stability.

Research Trajectories and Academic Relevance of this compound

The academic and industrial interest in this compound is primarily driven by its utility as a building block in the synthesis of more complex molecules with potential biological activity. Researchers utilize this compound in Suzuki-Miyaura coupling reactions to introduce the 4-isobutyramidophenyl group into a target structure. This moiety is of interest in the design of inhibitors for various enzymes, where the amide group can form key interactions within the enzyme's active site.

The table below provides a summary of the key properties of this compound:

| Property | Value |

| Chemical Formula | C₁₀H₁₄BNO₃ |

| Molecular Weight | 207.03 g/mol |

| Appearance | White to off-white powder |

| Class | Aryl Boronic Acid |

Structure

2D Structure

Propriétés

IUPAC Name |

[4-(2-methylpropanoylamino)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BNO3/c1-7(2)10(13)12-9-5-3-8(4-6-9)11(14)15/h3-7,14-15H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBWRRIVRDITVFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)NC(=O)C(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60657413 | |

| Record name | [4-(2-Methylpropanamido)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874219-50-8 | |

| Record name | [4-(2-Methylpropanamido)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Isobutyramidophenyl Boronic Acid and Analogs

Established Approaches for Aryl Boronic Acid Synthesis

The classical and most common methods for synthesizing aryl boronic acids involve the formation of an organometallic intermediate, which is then quenched with a boron electrophile. nih.govresearchgate.netsci-hub.se

This approach involves the in situ generation of a highly reactive arylmetal species, typically an aryllithium or aryl Grignard reagent, from an aryl halide. This intermediate is then reacted with a trialkyl borate (B1201080), followed by hydrolysis to yield the desired aryl boronic acid. sci-hub.seacs.org

The use of Grignard reagents, formed by the reaction of an aryl halide with magnesium metal, is a well-established method for the synthesis of aryl boronic acids. sci-hub.seclockss.org The Grignard reagent, an organomagnesium halide (ArMgX), acts as a nucleophile, attacking the electrophilic boron atom of a trialkyl borate. clockss.orggoogle.com This reaction is typically performed at low temperatures to prevent side reactions. sci-hub.se A general protocol involves the borylation of aryl Grignard reagents prepared from aryl bromides by direct magnesium insertion, often in the presence of LiCl to improve reactivity, followed by reaction with a borate ester. organic-chemistry.org This method is advantageous for its relatively mild conditions and the commercial availability of a wide range of Grignard reagents. clockss.org

| Reagent/Condition | Role/Purpose | Typical Examples |

| Aryl Halide | Starting material | 4-Bromo-N-isobutylbenzamide |

| Magnesium (Mg) | Forms the Grignard reagent | Mg turnings |

| Trialkyl Borate | Boron source | Triisopropyl borate, Trimethyl borate |

| Solvent | Reaction medium | Tetrahydrofuran (THF), Diethyl ether |

| Acidic Workup | Hydrolyzes the borate ester | HCl, H2SO4 |

Lithium-halogen exchange is another powerful method for generating arylmetal intermediates, specifically aryllithium reagents. sci-hub.seacs.org This reaction is typically very fast and is often carried out at low temperatures (-78 °C) using an organolithium reagent such as n-butyllithium or t-butyllithium. acs.orgharvard.edu The resulting aryllithium is then quenched with a trialkyl borate, like triisopropyl borate, to form the boronate ester, which is subsequently hydrolyzed to the boronic acid. acs.orgresearchgate.net This method is particularly useful for substrates that are sensitive to the conditions required for Grignard reagent formation. However, it is limited by the incompatibility of certain functional groups with the highly reactive organolithium reagents. acs.org

| Reagent/Condition | Role/Purpose | Typical Examples |

| Aryl Halide | Starting material | 4-Bromo-N-isobutylbenzamide |

| Organolithium Reagent | Effects halogen-metal exchange | n-Butyllithium, t-Butyllithium |

| Trialkyl Borate | Boron source | Triisopropyl borate |

| Solvent | Reaction medium | Tetrahydrofuran (THF), Diethyl ether |

| Temperature | To control reactivity | -78 °C |

Transition Metal-Catalyzed Borylation Reactions

In recent decades, transition metal-catalyzed reactions have emerged as highly versatile and efficient methods for the synthesis of aryl boronic acids. sci-hub.seacs.org These methods often exhibit excellent functional group tolerance and can be applied to a broader range of substrates compared to traditional organometallic approaches. acs.orgrsc.org

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl halide (or triflate) and a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.orgwikipedia.org This reaction, typically carried out in the presence of a base such as potassium acetate (B1210297), provides direct access to aryl boronic esters, which can then be hydrolyzed to the corresponding boronic acids. organic-chemistry.orgalfa-chemistry.com The mild reaction conditions and high functional group tolerance make the Miyaura borylation a widely used method in modern organic synthesis. wikipedia.orgalfa-chemistry.com The choice of ligand for the palladium catalyst is crucial for achieving an efficient reaction. acsgcipr.org

| Component | Function | Common Examples |

| Aryl Halide/Triflate | Substrate | 4-Bromo-N-isobutylbenzamide |

| Diboron Reagent | Boron source | Bis(pinacolato)diboron (B₂pin₂) |

| Palladium Catalyst | Catalyst for C-B bond formation | PdCl₂(dppf), Pd(PPh₃)₄ |

| Base | Activates the diboron reagent | Potassium acetate (KOAc) |

| Solvent | Reaction medium | Dioxane, DMSO |

Direct C-H borylation of arenes represents an atom-economical and straightforward approach to aryl boronic acids. acs.orgrsc.org This method involves the direct conversion of a C-H bond on an aromatic ring to a C-B bond, catalyzed by a transition metal, most notably iridium. acs.orgrsc.org The regioselectivity of these reactions is often governed by steric factors, favoring borylation at the least hindered position. rsc.org While significant progress has been made in this area, including the development of platinum-based catalysts for the borylation of sterically hindered arenes, controlling the regioselectivity remains a key challenge. rsc.orgacs.org

| Component | Function | Common Examples |

| Arene | Substrate | N-Isobutylbenzamide |

| Boron Source | Borylating agent | Bis(pinacolato)diboron (B₂pin₂) |

| Transition Metal Catalyst | C-H activation catalyst | [Ir(cod)Cl]₂, Platinum complexes |

| Ligand | Modifies catalyst activity/selectivity | Bipyridine derivatives |

| Solvent | Reaction medium | Cyclohexane, Tetrahydrofuran (THF) |

Transmetalation Reactions (e.g., with Aryl Silanes and Stannanes)

Transmetalation is a fundamental process in organometallic chemistry that can be harnessed for the synthesis of arylboronic acids. This approach involves the transfer of an aryl group from a less electropositive metal (like silicon or tin) to a more electropositive boron center.

One established method involves the reaction of an arylsilane with a boron halide, such as boron tribromide (BBr₃). The reaction proceeds through a transmetalation step to form an aryldihaloborane intermediate (ArBBr₂), which is then hydrolyzed in a subsequent step to yield the desired arylboronic acid (ArB(OH)₂). wikipedia.org Similarly, organostannanes (arylstannanes) can be used as precursors, reacting with boron halides to afford the corresponding boronic acids after hydrolysis. These methods, while effective, often require stoichiometric and sometimes harsh reagents.

Specific Synthetic Routes Towards (4-Isobutyramidophenyl)boronic Acid

Synthesizing this compound requires careful consideration of the functional groups present on the aromatic ring. The isobutyramide (B147143) moiety introduces specific challenges that must be addressed by selecting an appropriate synthetic strategy.

Adaptation of General Aryl Boronic Acid Synthesis to the (4-Isobutyramidophenyl) Scaffold

Several general methods for aryl boronic acid synthesis can be theoretically adapted to prepare the (4-Isobutyramidophenyl) scaffold. The choice of method often depends on the availability of the starting material, typically N-(4-halophenyl)isobutyramide.

Grignard Reagent-Based Synthesis : A traditional route involves the formation of a Grignard reagent from N-(4-bromophenyl)isobutyramide. This organomagnesium compound is then reacted with a trialkyl borate, such as trimethyl borate, followed by acidic hydrolysis to yield the boronic acid. organic-chemistry.orgwiley-vch.de

Organolithium-Based Synthesis : An alternative to the Grignard route is the use of an organolithium reagent. This involves a halogen-lithium exchange reaction between an aryllithium reagent (like n-butyllithium or t-butyllithium) and N-(4-iodophenyl)isobutyramide at low temperatures, followed by quenching with a trialkyl borate and subsequent hydrolysis. organic-chemistry.orgresearchgate.net

Miyaura Borylation : A more modern and widely used method is the palladium-catalyzed Miyaura borylation. wikipedia.org This reaction couples an aryl halide (N-(4-halophenyl)isobutyramide) with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. organic-chemistry.org The reaction typically yields the boronate ester, which can then be hydrolyzed to the boronic acid.

Challenges and Optimization in Functional Group Compatibility

The primary challenge in synthesizing this compound lies in the compatibility of the isobutyramide functional group with the reaction conditions.

Amide N-H Acidity : The amide proton is weakly acidic and can react with highly basic and nucleophilic organometallic reagents like Grignard and organolithium reagents. This can lead to deprotonation of the amide, consuming the reagent and potentially leading to side reactions or failure of the desired borylation. To overcome this, excess organometallic reagent may be required, or milder conditions must be employed.

Carbonyl Reactivity : The amide carbonyl group can be susceptible to nucleophilic attack by strong organometallic reagents, though amides are generally less reactive than ketones or esters.

Optimization of these routes often involves selecting a method with high functional group tolerance. The Miyaura borylation is particularly advantageous in this regard, as it proceeds under conditions that are generally compatible with amide functionalities. organic-chemistry.orgchemrxiv.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and minimizing side reactions. For instance, using a milder base like potassium carbonate or potassium phosphate (B84403) can help preserve the integrity of the amide group.

Protecting Group Strategies for the Amide Functionality

While the direct synthesis of this compound is often achievable by choosing a compatible method like Miyaura borylation, protecting group strategies can be considered for routes involving highly reactive intermediates. The amide N-H bond is the primary site of incompatibility.

Advanced Synthetic Transformations for Derivatization

Once synthesized, this compound can be further modified. A key transformation is its conversion into various boronate esters.

Formation of Boronate Esters from this compound

Boronic acids are known to readily and reversibly form cyclic esters with diols. wikipedia.org This transformation is frequently employed to protect the boronic acid, enhance its stability, and improve its solubility in organic solvents for subsequent reactions, such as the Suzuki-Miyaura cross-coupling. rsc.orgnih.gov

The most common derivative is the pinacol (B44631) ester, formed by the condensation reaction of the boronic acid with pinacol (2,3-dimethyl-2,3-butanediol). This reaction is typically carried out by heating the two components in a suitable solvent with azeotropic removal of water. The resulting 2-(4-isobutyramidophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a stable, crystalline solid that is easily handled and purified by chromatography. wiley-vch.de

Beyond pinacol, other diols or protecting ligands can be used to modulate the reactivity and stability of the boron center. These include N-methyliminodiacetic acid (MIDA) and 1,8-diaminonaphthalene (B57835) (dan), which form highly stable boronates that can withstand a variety of reaction conditions, allowing for complex, multi-step syntheses. rsc.orgnih.govnih.gov

Table 1: Common Boronate Esters and Protecting Groups for Arylboronic Acids

| Derivative/Protecting Group | Reagent | Resulting Boron Species | Key Features |

|---|---|---|---|

| Pinacol Ester | Pinacol | Dioxaborolane | Commonly used, stable to chromatography, enhances solubility. wiley-vch.de |

| Neopentyl Glycol Ester | Neopentyl Glycol | Dioxaborinane | Forms a six-membered ring ester. rsc.org |

| Trifluoroborate Salt | Potassium Hydrogen Fluoride (KHF₂) | Aryltrifluoroborate | Highly stable salt, though sometimes incompatible with chromatography. nih.govgoogle.com |

| MIDA Boronate | N-Methyliminodiacetic Acid (MIDA) | MIDA Boronate | Exceptionally stable, used in iterative cross-coupling, cleaved by aqueous base. nih.govnih.gov |

| dan Boronamide | 1,8-Diaminonaphthalene (dan) | Diazaborolidine | Stable protecting group, reduces reactivity. rsc.orggoogle.com |

| BOMA Boronate | bis(2-hydroxybenzyl)methylamine (BOMA) | BOMA Boronate | Tridentate complex, stable to base, deprotected with acid. nih.gov |

Synthesis of Boroxine (B1236090) Derivatives

Boronic acids, including this compound, can undergo intermolecular dehydration to form boroxines, which are cyclic trimers.

The formation of a boroxine from this compound involves the removal of three water molecules from three molecules of the boronic acid. nih.govnih.govresearchgate.net This condensation process is reversible and is typically promoted by heating the boronic acid under anhydrous conditions, often under vacuum. nih.govresearchgate.net The resulting boroxine is a six-membered ring with alternating boron and oxygen atoms, with each boron atom bearing a (4-Isobutyramidophenyl) group. nih.govnih.gov The presence of boroxine is a common characteristic of boronic acids in their solid state. researchgate.netresearchgate.net

Formation of Organotrifluoroborate Salts

A significant and highly useful class of boronic acid derivatives are the organotrifluoroborate salts. These salts often provide enhanced stability and, in certain reactions like the Suzuki-Miyaura coupling, can exhibit improved reactivity compared to the parent boronic acid. chem-station.comnih.gov

The synthesis of potassium (4-Isobutyramidophenyl)trifluoroborate is typically achieved by reacting the boronic acid with potassium hydrogen difluoride (KHF2) in a suitable solvent such as methanol (B129727) or water. chem-station.compitt.eduorganic-chemistry.org This transformation proceeds through the formation of a boronate intermediate that is subsequently converted to the stable trifluoroborate salt. chem-station.com These salts are generally crystalline, air-stable solids, which makes them easy to handle, store, and measure accurately for stoichiometric reactions. chem-station.compitt.edu

Table 2: Comparison of this compound Derivatives

| Derivative | General Structure | Key Features |

| Boronic Ester | R-B(OR')₂ | Enhanced stability, tunable reactivity, and useful as a protecting group. digitellinc.commdpi.com |

| Boroxine | (R-BO)₃ | The anhydrous, cyclic trimer form of the boronic acid. nih.govnih.gov |

| Organotrifluoroborate Salt | [R-BF₃]⁻K⁺ | High stability, often crystalline, and can show enhanced reactivity in cross-coupling reactions. chem-station.compitt.edu |

Advanced Research Applications in Medicinal Chemistry and Chemical Biology

Drug Discovery and Development

The journey of a drug from concept to clinic is arduous, and the incorporation of novel chemical scaffolds is crucial for overcoming challenges such as drug resistance and off-target effects. Boronic acids have steadily gained prominence in this arena, with several approved drugs and numerous candidates in clinical trials, underscoring their therapeutic potential. curelifesciences.co.uk The structural features of (4-Isobutyramidophenyl)boronic acid, combining an arylboronic acid with an isobutyramide (B147143) group, position it as an interesting candidate for exploration in various drug discovery programs.

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. Boronic acids have proven to be effective bioisosteres for several key functional groups, offering a means to modulate the physicochemical and pharmacokinetic properties of drug candidates. nih.gov

The boronic acid moiety is widely recognized as a bioisostere for carboxylic acids. nih.gov This is attributed to their similar geometries and ability to participate in hydrogen bonding interactions. A notable advantage of this replacement can be the mitigation of metabolic liabilities associated with carboxylic acids. Furthermore, boronic acids can mimic the tetrahedral structure of phosphate (B84403) groups when interacting with water molecules in an enzyme's active site, making them valuable phosphate bioisosteres. nih.gov This mimetic capability has been successfully exploited in the development of enzyme inhibitors. Additionally, the boronic acid group has been investigated as a replacement for the phenolic hydroxyl group. For instance, in the development of analogs of the natural product combretastatin (B1194345) A-4, replacing the phenolic hydroxyl group with a boronic acid moiety led to potent anticancer agents. nih.gov

In a study on non-steroidal anti-androgens, researchers explored the replacement of a nitro group with a boronic acid. While the direct bioisosteric replacement did not yield the desired activity in that specific context, the study highlighted the potential of boronic acid derivatives in developing treatments for prostate cancer. nih.gov

The substitution of other functional groups with a boronic acid can significantly alter a molecule's binding interactions with its biological target. The boronic acid group is a versatile hydrogen bond donor and acceptor, capable of forming strong and, in some cases, covalent-like hydrogen bonds. nih.gov This can lead to enhanced binding affinity and specificity. The trigonal planar geometry of the boronic acid can change to a tetrahedral geometry upon interaction with a nucleophile in the binding pocket, a transformation that can be crucial for inhibitory activity. The isobutyramide portion of this compound can also participate in hydrogen bonding and hydrophobic interactions, further influencing its binding profile.

The ability of the boron atom in boronic acids to form a reversible covalent bond with the hydroxyl group of serine or threonine residues in the active sites of enzymes makes them particularly effective inhibitors. nih.gov This mechanism of action has been a key factor in the successful design of several clinically used drugs.

The proteasome, a multi-protein complex responsible for protein degradation, is a key target in cancer therapy. The drugs Bortezomib and Ixazomib (B1672701) are potent proteasome inhibitors that contain a boronic acid pharmacophore. The boron atom in these drugs forms a stable, yet reversible, complex with the N-terminal threonine residue in the catalytic site of the proteasome, leading to the inhibition of its function and subsequent cell death in cancerous cells. The development of these drugs has revolutionized the treatment of multiple myeloma.

While no specific studies have evaluated this compound as a proteasome inhibitor, its arylboronic acid structure provides a foundation for such investigations. The isobutyramide side chain could be modified to mimic the peptide-like structures of known proteasome inhibitors to potentially achieve targeted activity.

| Compound | Target | Mechanism of Action |

| Bortezomib | 26S Proteasome | Reversible inhibition of the chymotrypsin-like activity of the β5 subunit. |

| Ixazomib | 26S Proteasome | Reversible inhibition of the chymotrypsin-like activity of the β5 subunit. |

Serine proteases are a large family of enzymes involved in a wide range of physiological processes, and their dysregulation is implicated in many diseases. Boronic acids are well-established inhibitors of serine proteases. The mechanism of inhibition involves the nucleophilic attack of the active site serine hydroxyl group on the electrophilic boron atom. This forms a tetrahedral boronate adduct that mimics the transition state of peptide bond hydrolysis, thus blocking the enzyme's catalytic activity. The specificity of inhibition can be tuned by modifying the organic substituent (R-group) attached to the boronic acid, which interacts with the substrate-binding pockets of the enzyme. The phenyl and isobutyramide groups of this compound could potentially interact with the S1 and other specificity pockets of various serine proteases, suggesting its potential as a scaffold for the design of selective inhibitors.

Design of Enzyme Inhibitors

Tyrosine Kinase Inhibitors

Tyrosine kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is often associated with the development of cancer. Boron-conjugated 4-anilinoquinazolines have been designed and synthesized as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. rsc.org Some of these compounds have demonstrated the ability to reduce the EGF-mediated phosphorylation of EGFR and its downstream signaling proteins, such as ERK and Akt, in cancer cell lines. rsc.org This inhibition of the signaling pathway leads to the arrest of the cell cycle in the G1 phase and induces apoptosis (programmed cell death). rsc.org Quantum mechanical docking simulations have suggested that the boronic acid group can form a covalent bond with specific amino acid residues in the kinase domain of EGFR, such as Asp800 and Cys797, leading to prolonged inhibition. rsc.org

Fibroblast Activation Protein Inhibitors

Fibroblast Activation Protein (FAP) is a serine protease that is highly expressed on cancer-associated fibroblasts in the stroma of many epithelial cancers. nih.govnih.gov This has made it an attractive target for the development of anticancer therapies. Research has focused on creating FAP inhibitors with high affinity and selectivity over other related proteases like dipeptidyl peptidases (DPPs) and prolyl oligopeptidase (PREP). nih.govnih.gov

Pyrrolidine-2-boronic acid derivatives have been a central focus in the discovery of FAP inhibitors. nih.gov For instance, N-(pyridine-4-carbonyl)-d-Ala-boroPro has been identified as a potent and selective FAP inhibitor. nih.gov The substitution of a nitrile group with a more electrophilic boronic acid in certain scaffolds has been shown to significantly increase FAP binding affinity. preprints.org Specifically, N-(4-quinolinoyl)-Gly-boroPro demonstrated a 2.8-fold higher FAP binding affinity compared to its nitrile counterpart. preprints.org The quinoline-based inhibitors have also shown greater selectivity for FAP over PREP. preprints.org

Interactive Table: FAP Inhibitor Activity

| Compound | FAP IC50 (nM) | Selectivity over PREP |

|---|---|---|

| N-(4-quinolinoyl)-Gly-(2-cyanopyrrolidine) | 10.3 ± 0.4 | > 83-fold |

| N-(4-quinolinoyl)-Gly-boroPro | 3.7 ± 0.2 | ~3-fold |

| N-(pyridine-4-carbonyl)-d-Ala-boroPro | 36 ± 4.8 | - |

| N-(benzoyl)-D-Ala-boroPro | 54 ± 2.9 | 33 |

Histone Deacetylase Inhibitors (HDAC)

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the regulation of gene expression. nih.gov The inhibition of HDACs has emerged as a promising strategy in cancer therapy. nih.gov While specific studies directly investigating this compound as an HDAC inhibitor are not prevalent in the provided context, the broader class of phenylboronic acids and related compounds have been explored. For example, 4-phenylbutyric acid (4-PBA), a related compound, acts as an HDAC inhibitor and can increase the level of histone acetylation. nih.gov This activity, however, has shown complex effects, including the induction of epithelial-mesenchymal transition (EMT) in gastric cancer cells, which may explain its limited efficacy in some clinical trials. nih.gov The development of selective HDAC inhibitors is an active area of research, with a focus on targeting specific HDAC isoforms to minimize off-target effects. mdpi.com

Dipeptidyl Peptidase IV (DPP4) Inhibitors

Dipeptidyl peptidase IV (DPP-4) is a serine protease that is a validated target for the treatment of type 2 diabetes. nih.govwikipedia.orgfda.gov Dipeptide boronic acids are known to be potent inhibitors of DPP-4. nih.govnih.gov The inhibitory activity is dependent on the stereochemistry of the boronic acid-containing proline analog (boroPro), requiring the (R)-stereoisomer at the P1 position. nih.gov Research has shown that while a variety of L-amino acids are tolerated at the P2 position, D-amino acids, α,α-disubstituted amino acids, and glycine (B1666218) are not. nih.gov A significant challenge in the development of boronic acid-based DPP-4 inhibitors has been ensuring selectivity against related proteases like DPP8 and DPP9 to avoid potential adverse effects. nih.gov However, studies have demonstrated that it is possible to combine the high potency of dipeptide boronic acid inhibitors with in vivo selectivity against DPP8/9, resulting in agents with a favorable therapeutic index in animal models. nih.gov

Anticancer Therapy

The application of this compound and its derivatives extends to direct anticancer therapeutic strategies, particularly in the context of prostate cancer.

Activity against Androgen-Dependent and Independent Prostate Cancer Cell Lines

Phenylboronic acid (PBA) and its derivatives have shown promise as agents that can target cancer cells and elicit specific biological responses. nih.gov Studies have demonstrated that PBA can act as a selective inhibitor of cell migration and can decrease the viability of human prostate cancer cell lines at micromolar concentrations, an effect not observed in non-tumorigenic cells. nih.gov This suggests a potential role for these compounds as both anti-proliferative and anti-metastatic agents. nih.gov Further research has involved the synthesis of boronic acid compounds with imine ligands, which have been tested for their cytotoxic activity against prostate cancer cells. nih.gov Certain of these compounds were found to significantly decrease the viability of cancer cells while having a lesser effect on healthy cells. nih.gov For instance, at a 5 µM concentration, two different boronic-imine compounds reduced the viability of PC-3 prostate cancer cells to 33% and 44%, respectively, while the viability of healthy fibroblast cells remained at 71% and 95%. nih.gov

Interactive Table: Cytotoxic Activity of Boronic-Imine Compounds on Prostate Cancer Cells

| Compound | Concentration (µM) | PC-3 Cell Viability (%) | L929 (Healthy) Cell Viability (%) |

|---|---|---|---|

| B5 | 5 | 33 | 71 |

Prodrug Strategies for Targeted Delivery (e.g., ROS-triggered)

Arylboronic acids are at the forefront of innovative prodrug design, particularly for strategies that enable targeted drug delivery to pathological tissues. One of the most promising approaches is the development of prodrugs activated by reactive oxygen species (ROS), which are found in elevated concentrations in the microenvironment of tumors and inflamed tissues.

The underlying mechanism of this strategy relies on the well-established reaction between an arylboronic acid and hydrogen peroxide (H₂O₂), a relatively stable and abundant ROS in vivo. The process involves the oxidation of the carbon-boron bond, which proceeds through the coordination of H₂O₂ to the boron atom, followed by a rearrangement to form a boronate intermediate. This intermediate then rapidly hydrolyzes in an aqueous environment to release the parent drug (as a phenol) and a benign boric acid byproduct. This bioorthogonal and chemoselective reaction makes arylboronates, such as this compound, excellent candidates for use as ROS-sensitive promoieties. By masking a critical hydroxyl or amine group on a potent cytotoxic agent with this boronic acid derivative, the drug's activity can be effectively silenced until it reaches the ROS-rich target site, thereby minimizing off-target toxicity and enhancing the therapeutic index.

Table 1: ROS-Triggered Prodrug Activation Mechanism

| Step | Description | Reactants | Products |

|---|---|---|---|

| 1. Activation | Elevated levels of ROS (e.g., H₂O₂) in pathological tissue initiate the reaction. | Prodrug with arylboronic acid promoiety, H₂O₂ | Oxidized intermediate |

| 2. Conversion | The arylboronic acid is oxidized, leading to the cleavage of the carbon-boron bond. | Oxidized intermediate | Active drug (phenol/amine), Boric acid |

| 3. Effect | The released active drug exerts its therapeutic effect locally at the target site. | Active drug | Therapeutic outcome |

Antimitotic Agents and Tubulin Binding

Tubulin and microtubules are critical targets in cancer chemotherapy due to their essential role in cell division. Agents that disrupt microtubule dynamics can arrest cells in the mitotic phase of the cell cycle, leading to apoptosis. These agents are broadly classified as microtubule-stabilizing or -destabilizing agents. While numerous compounds, including natural products and synthetic molecules, have been identified as tubulin binding agents, there is limited specific information in the reviewed literature directly implicating this compound as an antimitotic agent or a direct binder of tubulin. Research in this area has largely focused on other chemical scaffolds.

Autotaxin Inhibition

Autotaxin (ATX) is a secreted enzyme that produces the signaling lipid lysophosphatidic acid (LPA). The ATX-LPA signaling pathway is implicated in various pathological processes, including cancer progression, inflammation, and fibrosis, making ATX a compelling therapeutic target. Boronic acids have emerged as a particularly effective class of ATX inhibitors. The boronic acid moiety is designed to form a covalent, yet reversible, bond with the threonine residue (T210) in the catalytic site of ATX.

Structure-based drug design has led to the development of potent boronic acid-based inhibitors of ATX. These inhibitors typically feature a boronic acid group attached to a larger scaffold that makes additional interactions within the enzyme's active site, particularly within the hydrophobic lipid-binding pocket that normally accommodates the substrate. Although the specific inhibitory activity of this compound itself is not detailed in the provided search results, related structures have been investigated. For instance, the design of novel inhibitors has been based on the crystal structure of ATX in complex with boronic acid-containing compounds, demonstrating that modifications to the phenyl ring and its substituents are critical for optimizing potency and selectivity.

Table 2: Key Features of Boronic Acid-Based Autotaxin Inhibitors

| Feature | Role in Inhibition | Reference |

|---|---|---|

| Boronic Acid Moiety | Forms a reversible covalent bond with the active site threonine (T210). | |

| Aromatic Scaffold | Provides a rigid core for positioning the inhibitor. |

| Hydrophobic Substituents | Interact with the hydrophobic lipid-binding pocket of ATX. | |

Antibacterial and Antiviral Applications

The unique reactivity of the boronic acid group has also been exploited in the development of novel antibacterial and antiviral agents. Boronic acid derivatives can form reversible covalent bonds with nucleophilic residues, such as serines, in the active sites of key bacterial or viral enzymes, leading to their inhibition.

In the context of antiviral research, boronic acids have shown promise against a range of viruses. For instance, peptide-boronic acids have been developed as potent inhibitors of flaviviral proteases, including those from the Zika, West Nile, and dengue viruses, with inhibitory constants (Ki values) in the nanomolar range. Furthermore, boronic acid-modified quindoline (B1213401) derivatives have been reported to possess anti-influenza A virus (IAV) activity by preventing the entry of the viral ribonucleoprotein (RNP) into the nucleus and inhibiting the viral neuraminidase. While these examples establish a clear precedent for the use of boronic acids in antiviral drug discovery, specific studies on the antibacterial or antiviral properties of this compound were not identified in the provided search results.

Neuroprotective Properties

Neurodegenerative diseases such as Alzheimer's are characterized by processes like protein aggregation and neuroinflammation. There is emerging evidence that certain boronic acid compounds may offer neuroprotective benefits. For example, some studies have shown that boronic compounds can inhibit the aggregation of amyloid-beta (Aβ) peptides and reduce neurotoxicity in vitro. However, research specifically detailing the neuroprotective properties of this compound is not available in the reviewed literature.

Pharmacokinetic Considerations and Prodrug Design

The pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success. This compound contains structural features that are highly relevant to pharmacokinetic optimization and prodrug design. The boronic acid group itself, as discussed previously, can be used to mask polar functional groups like hydroxyls. This masking can prevent rapid phase II metabolism (e.g., glucuronidation), which is a common pathway for drug clearance. By temporarily protecting such a group, a prodrug can exhibit improved oral bioavailability.

Chemical Biology Applications

In the field of chemical biology, boronic acids are valuable tools for probing and manipulating biological systems. Their utility stems from their unique ability to form reversible covalent bonds with 1,2- and 1,3-diols, which are common structural motifs in many biological molecules, most notably carbohydrates.

This diol-binding property makes phenylboronic acid derivatives excellent candidates for the construction of sensors and receptors for saccharides. Such tools are invaluable for studying the roles of carbohydrates in cell recognition, signaling, and disease. For example, boronic acid-based fluorescent sensors can be designed to detect specific sugars, and materials functionalized with boronic acids can be used for the chromatographic separation of diol-containing molecules. This principle has been applied to the detection of Gram-positive bacteria, which have a thick, saccharide-rich peptidoglycan layer on their cell surface. The sp²-hybridized boron atom in boronic acids possesses a vacant p-orbital, making it a mild Lewis acid that can readily interact with nucleophiles, further expanding its utility in the design of chemical probes and receptors.

Molecular Recognition of Cis-Diols

The ability of boronic acids to reversibly bind with cis-diols is a well-established principle in chemistry. This interaction forms the basis for their application in molecular recognition, particularly for saccharides and other polyol-containing biomolecules. However, a review of the available scientific literature reveals a lack of specific studies focused on the molecular recognition of cis-diols by this compound.

While the boronic acid group is known to interact with the cis-diol moieties present in saccharides and the glycan chains of glycoproteins, specific research detailing such interactions for this compound has not been identified in published studies.

The specific binding of boronic acids to diols is a principle often exploited in the development of biosensors and diagnostic tools. Nevertheless, there is no available research demonstrating the application of this compound in these areas.

Drug Delivery Systems

Boronic acid-functionalized molecules are being increasingly investigated for their potential in creating advanced drug delivery systems. These systems can be designed to respond to specific biological cues, such as changes in pH.

The stability of the boronate ester formed between a boronic acid and a cis-diol is pH-dependent. This property is often harnessed to create pH-responsive drug delivery systems that release their cargo in the acidic microenvironments of tumors or intracellular compartments. At present, there are no specific studies in the scientific literature that describe the use of this compound in the development of pH-responsive drug release platforms.

The interaction of boronic acids with the cell surface glycocalyx, which is rich in diol-containing carbohydrates, has been explored as a strategy to enhance the cellular uptake and cytosolic delivery of therapeutic molecules. However, research specifically investigating the use of this compound for this purpose has not been reported.

Materials Science Applications

The versatile reactivity of boronic acids has led to their incorporation into various materials, including polymers and hydrogels, for a range of applications. Despite this trend, there is a lack of published research on the specific use of this compound in materials science.

Research on this compound in Advanced Applications

Following a comprehensive review of available scientific literature, there is currently no specific research detailing the application of This compound in the fields of stimuli-responsive polymers and hydrogels, dynamic covalent boronic ester networks, or biosensors with boronic acid-based materials.

The investigation into advanced applications for this specific compound is not yet evident in published studies. Research in these areas tends to focus on other derivatives of phenylboronic acid. For instance, studies on self-healing hydrogels have utilized monomers like 2-acrylamidophenylboronic acid (2APBA) to create materials with dynamic properties at physiological pH nih.gov. Similarly, the broader field of dynamic covalent chemistry often employs various boronic acids and their esters, but specific data for this compound is not present in the available literature nih.gov.

While direct applications in the requested areas are not documented, the synthesis and investigation of this compound and its close analogs for other purposes have been reported, indicating its relevance in medicinal chemistry.

Synthesis and Related Research

Research has been conducted on the synthesis of closely related compounds. For example, a study focused on developing new non-steroidal anti-androgens for potential use in prostate cancer treatment described the synthesis of (2-Fluoro-4-isobutyramidophenyl)boronic acid nih.gov. In this research, the boronic acid functionality was introduced to replace a nitro group present in existing drug scaffolds. The synthesis involved the acylation of the corresponding aniline (B41778) precursor nih.gov.

The general synthetic utility of this compound as a chemical intermediate is also recognized. A European patent document lists it as a reactant in the preparation of N-(4-(4-formyl-1H-pyrazol-1-yl)phenyl)isobutyramide, which serves as a building block for more complex molecules with potential pharmaceutical applications epo.org.

These findings confirm that this compound is a compound of interest in synthetic and medicinal chemistry, primarily as an intermediate for creating larger, bioactive molecules. However, its specific role and functional properties within the advanced material science applications outlined in the query have not yet been explored in the available scientific literature.

Spectroscopic and Computational Analysis in Boronic Acid Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the identity and purity of newly synthesized boronic acids and for studying their interactions.

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including phenylboronic acid derivatives.

¹H NMR Spectroscopy provides detailed information about the hydrogen atoms within a molecule, revealing their chemical environment, proximity to other atoms, and connectivity. In a typical ¹H NMR spectrum of a 4-substituted phenylboronic acid, distinct signals are expected for the aromatic protons, the protons of the substituent (in this case, the isobutyramido group), and the acidic protons of the boronic acid group, B(OH)₂. The aromatic protons typically appear as doublets in the downfield region (around 7-8 ppm) due to their coupling with adjacent protons. The isobutyramido group would show signals corresponding to the methine (CH) and methyl (CH₃) protons in the aliphatic region of the spectrum. The boronic acid protons are often broad and may exchange with solvent, making their observation variable.

For example, in the ¹H NMR spectrum of the related compound phenylboronic acid , the aromatic protons appear as multiplets between 7.33 and 7.99 ppm. chemicalbook.com For more complex derivatives, such as (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid , specific signals confirm the presence and arrangement of all constituent parts of the molecule. tandfonline.com

¹¹B NMR Spectroscopy is particularly crucial for studying boron-containing compounds. researchgate.net The chemical shift in ¹¹B NMR is highly sensitive to the coordination state and geometry of the boron atom. sdsu.edu For a trigonal planar (sp²-hybridized) boronic acid like (4-Isobutyramidophenyl)boronic acid, the ¹¹B NMR signal typically appears in the range of +27 to +33 ppm. sdsu.edu Upon interaction with a diol or in a basic solution, the boron atom can become tetracoordinate (sp³-hybridized), resulting in a significant upfield shift to a region between approximately +5 and +13 ppm. nsf.gov This change in chemical shift is a powerful tool for monitoring reactions and binding events at the boron center. researchgate.netnsf.gov For instance, a comprehensive study on various phenylboronic acids demonstrated that ¹¹B NMR spectroscopy is a convenient method for determining their pKa values and monitoring their complexation with diols. nsf.gov

Below is an interactive table showing typical ¹¹B NMR chemical shifts for different types of boronic acid species.

| Boron Species Type | Hybridization | Typical ¹¹B NMR Chemical Shift (ppm) |

| Arylboronic Acid (R-B(OH)₂) | sp² | +27 to +33 |

| Boronate Ester (from diol) | sp³ | +5 to +13 |

| Boroxine (B1236090) ((RBO)₃) | sp² | ~+33 |

| Tetracoordinate Borate (B1201080) (R-B(OH)₃⁻) | sp³ | Upfield of sp² species |

This table presents generalized data for phenylboronic acids and their derivatives.

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the confident determination of a molecule's elemental formula. acs.org For this compound, HRMS would be used to confirm its expected molecular formula, C₁₀H₁₄BNO₃.

The analysis of boronic acids by mass spectrometry can be complicated by their tendency to dehydrate and form cyclic anhydrides known as boroxines, or to form adducts with solvents. nih.gov However, techniques like electrospray ionization (ESI) mass spectrometry have been successfully employed for the characterization of a wide range of arylboronic acids. nih.gov For example, HRMS analysis of complex BODIPY dyes containing arylboronic acid moieties has been used to confirm their complex structures. acs.org

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. For phenylboronic acid derivatives, it reveals how the molecules pack in the crystal lattice, often forming hydrogen-bonded dimers through their boronic acid groups. tandfonline.com

While a crystal structure for this compound is not available, studies on related compounds like 4-acetylphenylboronic acid and (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid demonstrate the power of this technique. tandfonline.comnih.gov In the structure of 4-acetylphenylboronic acid complexed with human carbonic anhydrase II, X-ray analysis revealed direct binding to the enzyme's active site, including an interaction between the boron atom and the zinc ion. nih.gov Such detailed structural information is invaluable for understanding the molecule's interactions and for designing new functional materials or therapeutic agents.

The table below summarizes key crystallographic parameters for a related compound, (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid . tandfonline.com

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.328 |

| b (Å) | 11.080 |

| c (Å) | 11.236 |

| β (°) | 109.84 |

| V (ų) | 1208.2 |

| Z | 4 |

Data for (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. tandfonline.com

Computational Chemistry and Modeling

Computational methods, particularly Density Functional Theory (DFT), complement experimental techniques by providing a deeper understanding of molecular structure, properties, and reaction pathways.

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov In the context of boronic acid research, DFT calculations are used to predict geometries, spectroscopic properties (like IR and NMR), and electronic properties (such as molecular electrostatic potential and frontier molecular orbitals). tandfonline.comnih.gov For instance, DFT studies on diindolylmethane-phenylboronic acid hybrids have successfully correlated theoretical NMR chemical shifts with experimental data and analyzed stabilizing hydrogen bond interactions. nih.gov

A significant application of DFT is the elucidation of reaction mechanisms, providing insights that are often difficult to obtain experimentally. rsc.org By calculating the energies of reactants, transition states, and products, chemists can map out the most likely pathway for a given reaction. nih.govresearchgate.net

For reactions involving phenylboronic acids, such as the aerobic homocoupling to form biphenyls, DFT calculations have been instrumental in understanding the role of catalysts and reagents. nih.gov Studies have detailed the activation of the C-B bond, the influence of the reaction medium, and the energy barriers associated with different steps of the catalytic cycle. nih.gov Similarly, in asymmetric additions of phenylboronic acid to chalcones, DFT has been used to rationalize the stereoinduction and the role of the catalyst in controlling the enantioselectivity of the reaction. researchgate.net These computational insights are crucial for optimizing reaction conditions and designing more efficient and selective catalytic systems.

Density Functional Theory (DFT) Calculations

Analysis of Reactivity Descriptors

To understand the chemical behavior of this compound, computational methods such as Density Functional Theory (DFT) are employed to calculate various reactivity descriptors. These descriptors, derived from the electronic structure of the molecule, offer predictions about its stability and reaction preferences.

Theoretical investigations into boronic acid derivatives often involve the calculation of parameters related to electron transitions to the lowest excited states. bibliotekanauki.pl For instance, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can reveal the molecule's susceptibility to nucleophilic or electrophilic attack. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity. researchgate.net

Computational studies on similar phenylboronic acid derivatives have utilized methods like DFT with the 6-31G(d,p) basis set to examine geometrical structures and electronic transition parameters. bibliotekanauki.pl Natural Bond Orbital (NBO) analysis can further elucidate the nature of the bonding within the molecule, such as the pπ-pπ dative bonding between boron and oxygen atoms. researchgate.net Such computational analyses, while not found specifically for this compound in the reviewed literature, are standard and crucial for predicting its reactivity profile.

In Silico Studies for Drug Design and Binding Interactions

The structural features of this compound, particularly the boronic acid moiety, make it a candidate for drug design, as boronic acids are known to interact with key biological targets. nih.govnih.gov In silico methods, including molecular docking and molecular dynamics (MD) simulations, are pivotal in exploring these potential interactions. mdpi.comnih.gov

Molecular docking studies are instrumental in predicting how a ligand like this compound might bind to the active site of a protein. researchgate.net This technique helps in identifying potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex. nih.gov For example, the boronic acid group can form reversible covalent bonds with serine residues in the active sites of enzymes, a mechanism exploited in many boronic acid-based inhibitors. nih.gov

Following docking, MD simulations can provide a dynamic picture of the binding stability. mdpi.com These simulations can reveal conformational changes in both the ligand and the protein upon binding and can be used to calculate binding free energies, offering a more quantitative measure of binding affinity. mdpi.com Although specific in silico studies for this compound were not identified, the general applicability of these methods in drug discovery for boronic acid derivatives is well-established. nih.govrug.nl

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For boronic acid derivatives, QSAR studies can provide valuable insights for optimizing their inhibitory potency against specific targets. mdpi.comnih.gov

A typical QSAR study involves a dataset of compounds with known biological activities. mdpi.com Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can include steric, electronic, and hydrophobic parameters. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical model that correlates the descriptors with the observed activity. researchgate.netmdpi.com

For instance, a 3D-QSAR study on tyropeptin-boronic acid derivatives as proteasome inhibitors revealed key structural features responsible for their activity, such as the preference for hydrophobic substituents at certain positions. mdpi.comnih.gov Such models can then be used to predict the activity of new, untested compounds and to guide the design of more potent analogs. nih.gov While no specific QSAR studies on this compound were found, this methodology represents a powerful tool for its future development as a potential therapeutic agent.

Advanced Analytical Methods for Reaction Monitoring and Kinetics

Understanding the kinetics of reactions involving this compound is crucial for its application in various fields. Advanced analytical methods provide the means to monitor these reactions in real-time and to elucidate their mechanisms.

Fluorescence Titrations

Fluorescence titration is a sensitive technique used to study binding equilibria, particularly the interaction of boronic acids with diols, such as those found in saccharides. nih.gov The intrinsic fluorescence of a molecule can be quenched or enhanced upon binding to another molecule. By monitoring the change in fluorescence intensity as a function of the concentration of the binding partner, one can determine the association constant of the complex. nih.gov

In a typical experiment, the fluorescence of a boronic acid-containing compound is measured in the presence of increasing concentrations of a diol. The resulting data can be analyzed using models like the Stern-Volmer equation to calculate the binding affinity. nih.gov While no specific fluorescence titration studies involving this compound are available, the principles have been demonstrated with other phenylboronic acids, which show fluorescence quenching upon forming esters with sugars. nih.gov

Kinetic Studies (e.g., Preliminary Kinetics, Steady-State and Pre-State Kinetics)

Kinetic studies are essential for understanding the mechanism and rate of reactions involving boronic acids. These studies can range from preliminary investigations to more detailed steady-state and pre-state kinetic analyses. nih.gov

Kinetic studies on the complex formation of boronic acids with various ligands have been performed to understand the reaction mechanisms. researchgate.netelsevierpure.com For instance, the rate of complexation can be influenced by the pH of the solution, as this affects the speciation of the boronic acid (trigonal acid vs. tetrahedral boronate). nih.govresearchgate.net

Future Directions and Emerging Research Avenues for 4 Isobutyramidophenyl Boronic Acid

Exploration of Novel Synthetic Pathways

The efficient and scalable synthesis of (4-Isobutyramidophenyl)boronic acid is crucial for its widespread application. While traditional methods for synthesizing arylboronic acids are well-established, future research is likely to focus on more sustainable and efficient "green chemistry" approaches.

One promising avenue is the exploration of decarboxylative borylation . This method utilizes readily available carboxylic acids as starting materials, offering a potentially more direct and atom-economical route to boronic acids compared to traditional methods that often involve harsh reagents and multiple steps. nih.govresearchgate.net Research in this area could focus on developing catalysts that are highly selective for the isobutyramidophenyl carboxylic acid precursor, ensuring high yields and purity of the final product. nih.gov Another innovative approach that warrants investigation is the deoxygenative borylation of the corresponding carboxylic acid, a metal-free method that could offer a more environmentally friendly synthetic route. nih.gov

Furthermore, the synthesis of this compound could be achieved through the reaction of a corresponding Grignard reagent with a borate (B1201080) ester, a method known for its efficiency and mild reaction conditions. escholarship.org The development of one-pot syntheses, where the Grignard reagent is formed in situ and immediately reacted with the boron source, could further streamline the production of this compound. organic-chemistry.org

A comparative table of potential synthetic methods is presented below:

| Synthetic Pathway | Precursor | Key Features | Potential Advantages |

| Decarboxylative Borylation | (4-Isobutyramidophenyl)carboxylic acid | Nickel or copper catalysis, use of redox-active esters | High functional group tolerance, use of abundant precursors. nih.govprinceton.edu |

| Deoxygenative Borylation | (4-Isobutyramidophenyl)carboxylic acid | Metal-free, uses diboron (B99234) reagents | Environmentally friendly, direct conversion of carboxylic acids. nih.gov |

| Grignard Reaction | 4-Bromo-N-isobutylbenzamide | Formation of an organomagnesium intermediate | Well-established, high yields, mild conditions. escholarship.org |

Development of Advanced Catalytic Systems

The boronic acid functional group is a cornerstone of modern organic chemistry, most notably for its role in the Suzuki-Miyaura cross-coupling reaction . organic-chemistry.org This reaction is a powerful tool for the formation of carbon-carbon bonds, essential in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.

Future research could investigate the use of this compound as a coupling partner in these reactions to synthesize novel biaryl compounds. The isobutyramido group could influence the electronic properties and reactivity of the boronic acid, potentially leading to unique selectivity and reactivity in catalytic cycles. researchgate.net

Moreover, there is growing interest in the development of boronic acid-based catalysts. The Lewis acidic nature of the boron atom allows it to activate substrates in a variety of organic transformations. researchgate.net Research could focus on designing catalytic systems where the this compound itself, or a derivative, acts as a catalyst, possibly for reactions such as condensations or asymmetric synthesis. The amide group could play a role in directing the catalytic activity or in the formation of supramolecular catalytic assemblies. nih.gov

Expansion into New Therapeutic Areas

Boronic acids have emerged as a privileged scaffold in medicinal chemistry, with several FDA-approved drugs containing this moiety. nih.gov The ability of boronic acids to form reversible covalent bonds with diols, which are common in biological molecules like sugars and glycoproteins, is a key aspect of their therapeutic potential. researchgate.net

Emerging research suggests several therapeutic areas where this compound could be investigated:

Anticancer Agents: Phenylboronic acid derivatives have shown promise as anticancer agents. nih.gov They can act as proteasome inhibitors, disrupting protein degradation pathways that are often overactive in cancer cells. nih.gov Furthermore, the boron atom in boronic acids makes them suitable for Boron Neutron Capture Therapy (BNCT) , a targeted radiation therapy for cancer. nih.gov Future studies could explore the potential of this compound as a BNCT agent or as a targeted inhibitor of cancer-specific enzymes. There is also potential in targeting aggressive cancers like triple-negative breast cancer. nih.gov

Antimicrobial Agents: Bacterial resistance to antibiotics is a major global health threat. Boronic acids are being investigated as inhibitors of bacterial enzymes and efflux pumps, which are mechanisms that bacteria use to resist antibiotics. nih.gov The specific structure of this compound could be optimized to target bacterial pathways, potentially leading to the development of new antimicrobial drugs or adjuvants that enhance the efficacy of existing antibiotics.

Enzyme Inhibition: The ability of boronic acids to mimic the transition state of enzymatic reactions makes them potent enzyme inhibitors. nih.gov Research could focus on identifying specific enzymes whose inhibition by this compound could have therapeutic benefits in various diseases, such as inflammatory disorders or metabolic diseases.

Integration with Advanced Drug Delivery Platforms

The development of advanced drug delivery systems aims to improve the efficacy and reduce the side effects of therapeutic agents by delivering them specifically to the site of action. Phenylboronic acid derivatives are being increasingly used in the design of "smart" drug delivery platforms.

One key area of exploration is the development of pH-responsive nanoparticles . The acidity of the microenvironment in tumors and inflamed tissues is typically lower than in healthy tissues. Phenylboronic acids can be incorporated into nanoparticles in a way that triggers the release of a drug cargo in response to this lower pH. nih.gov this compound could be integrated into such systems to create targeted drug delivery vehicles for cancer therapy or other diseases with acidic microenvironments. nih.gov

Another promising direction is the development of glucose-responsive systems for the delivery of insulin (B600854) in diabetic patients. Boronic acids can bind to glucose, and this interaction can be used to create hydrogels or other materials that release insulin in response to high blood glucose levels. While not a direct application for this specific compound, the underlying principle of using boronic acids for biomolecule-responsive delivery is a key area of future research.

Design of Next-Generation Boronic Acid-Based Materials

The unique chemical properties of boronic acids make them valuable building blocks for the creation of advanced materials with a wide range of applications.

Sensors: Boronic acid-based fluorescent sensors have been developed for the detection of saccharides and other biologically important molecules. rsc.org The binding of a target molecule to the boronic acid can induce a change in the fluorescence of a nearby chromophore. This compound could be incorporated into such sensors, with the isobutyramido group potentially modulating the sensor's selectivity and sensitivity. nih.gov These sensors could have applications in medical diagnostics, environmental monitoring, and food safety.

Polymers and Hydrogels: Boronic acid-containing polymers can form dynamic and reversible crosslinks, leading to the formation of self-healing hydrogels and other smart materials. nih.gov These materials can respond to changes in their environment, such as pH or the presence of specific molecules. Future research could explore the polymerization of this compound or its derivatives to create novel polymers with tailored properties for applications in tissue engineering, soft robotics, and controlled release systems.

Mechanistic Insights and Computational Predictions

A deeper understanding of the fundamental properties of this compound at the molecular level is essential for guiding the design of new applications. Computational chemistry , particularly Density Functional Theory (DFT), can be a powerful tool for this purpose.

DFT studies can be employed to predict the compound's structural and electronic properties, such as bond lengths, bond angles, and electronic charge distribution. dergipark.org.tr This information can provide insights into its reactivity and its potential interactions with biological targets. compchemday.org Computational modeling can also be used to study the mechanism of reactions involving this compound, such as its role in catalysis or its binding to an enzyme's active site.

Furthermore, computational conformational analysis can help in understanding the three-dimensional structure and flexibility of the molecule, which is crucial for its interaction with other molecules. researchgate.net By predicting the most stable conformations and the energy barriers between them, researchers can gain a better understanding of how the molecule will behave in different environments. researchgate.net These computational predictions can then be used to guide experimental work, saving time and resources in the discovery and development of new applications for this versatile compound.

Q & A

Q. What experimental methods are used to study the binding kinetics of (4-Isobutyramidophenyl)boronic acid with diols?

The stopped-flow fluorescence method is commonly employed to measure binding kinetics. This technique allows real-time monitoring of rapid reactions (complete within seconds) by mixing boronic acid and diol solutions under physiological pH. Parameters such as kon (association rate) and koff (dissociation rate) are derived from fluorescence quenching or enhancement. For sugars like D-fructose, kon values follow the order D-fructose > D-tagatose > D-mannose > D-glucose, correlating with thermodynamic affinities .

Q. How can LC-MS/MS be optimized for detecting trace boronic acid impurities in drug substances?

Use triple quadrupole LC-MS/MS in Multiple Reaction Monitoring (MRM) mode with electrospray ionization (ESI). Key parameters include:

- Mobile phase : 0.1% formic acid in water (A) and acetonitrile (B).

- Column : C18 reversed-phase (e.g., 100 Å, 2.6 µm particle size).

- Detection limits : Achieve <1 ppm sensitivity by optimizing collision energy and declustering potential. Derivatization-free protocols reduce preparation time, as demonstrated in Lumacaftor impurity analysis .

Q. What principles underlie boronic acid-based glucose sensors?

Boronic acids reversibly bind 1,2- or 1,3-diols in glucose, forming cyclic esters. This interaction alters the sensor’s optical or electrochemical properties. For example, pyrenylmethyl pyridinium boronic acid (T1) shows fluorescence quenching upon glucose binding. Competitive displacement assays using redox-active polymers (e.g., poly-nordihydroguaiaretic acid) enable reusable electrochemical sensors .

Q. How does boronic acid functionalization enhance chromatographic separations?

Boron affinity chromatography leverages reversible diol-boronate ester formation. Columns functionalized with boronic acids (e.g., 4-[(2-aminoethyl)carbamoyl]phenylboronic acid) selectively capture glycoproteins. Elution is achieved using high-pH borate buffers, which disrupt the ester bonds. Secondary interactions (e.g., hydrophobic effects) can be minimized by adjusting buffer ionic strength .

Advanced Research Questions

Q. How can non-specific interactions in boronic acid-glycoprotein binding studies be mitigated?

Surface plasmon resonance (SPR) studies show that secondary interactions (e.g., electrostatic or hydrophobic forces) reduce selectivity. Strategies include:

Q. What challenges arise in MALDI-MS analysis of peptide boronic acids, and how are they addressed?

Boronic acids undergo dehydration/trimerization, complicating mass spectra. Solutions include:

- Derivatization : On-plate esterification with 2,5-dihydroxybenzoic acid (DHB) stabilizes boronic acids.

- Matrix choice : DHB acts as both matrix and derivatizing agent, enabling sequencing of peptides with up to five boronic acid groups without boroxine interference .

Q. How do structural modifications influence the anticancer activity of boronic acid arylidene heterocycles?

Substituents on the arylidene backbone and boronic acid positioning affect potency. For example, cis-stilbene analogs with boronic acid at the meta position (relative to the heterocycle) show IC50 values of 0.48–2.1 µM against glioblastoma cells. Apoptosis induction is confirmed via FACScan analysis, with tubulin polymerization inhibition (IC50 = 21–22 µM) as a key mechanism .

Q. Can boronic acid-based hydrogels be tuned for stimuli-responsive drug delivery?

Yes. Azobenzene-boronic acid conjugates enable light-controlled drug release. E→Z isomerization with red light (≥600 nm) enhances diol binding by 20-fold, allowing dynamic modulation of hydrogel stiffness. Applications include glucose-responsive insulin delivery and covalent adaptable networks .

Q. What thermogravimetric insights guide boronic acid use in flame retardants?

Aromatic boronic acids with electron-withdrawing groups (e.g., nitro) exhibit higher thermal stability. TGA reveals two-stage degradation: initial boroxine formation (200–300°C) followed by aromatic decomposition (>400°C). Halogen-free formulations show promise, with char residue >30% at 600°C .

Q. How are computational methods applied in boronic acid drug design?

Molecular docking and MD simulations predict binding to targets like proteasomes or β-lactamases. For example, Bortezomib’s design involved mimicking peptide aldehydes, with boronic acid replacing the aldehyde to enhance proteasome inhibition (Ki = 0.6 nM). Bioisosteric replacement strategies optimize pharmacokinetics, as seen in combretastatin analogs .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.